By incorporating Boc-D-His(Trt)-OH into a peptide synthesis strategy, researchers can create peptides containing D-histidine. Here are some potential applications:
Boc-D-His(Trt)-OH, or N-alpha-t-Butyloxycarbonyl-N-im-trityl-D-histidine, is a derivative of the amino acid histidine. Its chemical formula is C30H31N3O4, and it is characterized by the presence of a t-butyloxycarbonyl (Boc) protective group and a trityl (Trt) protecting group on the imidazole side chain of the histidine residue. This compound is primarily utilized in peptide synthesis due to its ability to protect reactive functional groups during the coupling process while maintaining stability under various reaction conditions .
As a histidine derivative, Boc-D-His(Trt)-OH may exhibit biological activities associated with histidine itself, including:
The synthesis of Boc-D-His(Trt)-OH typically involves:
Boc-D-His(Trt)-OH finds applications in various fields:
Studies involving Boc-D-His(Trt)-OH often focus on its interactions with:
Several compounds share structural similarities with Boc-D-His(Trt)-OH, each exhibiting unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Boc-L-Histidine | Similar Boc protection | More commonly used in peptide synthesis |
Fmoc-D-Histidine | Fmoc protecting group instead of Boc | Different deprotection conditions |
Ac-D-Histidine | Acetyl protection on amino group | Less sterically hindered, different reactivity |
Trp-Boc-D-His | Tryptophan residue addition | Alters biological activity due to tryptophan's properties |
Boc-D-His(Trt)-OH stands out due to its specific protective groups that allow for selective reactions while maintaining stability during peptide synthesis. Its unique combination of protective groups makes it particularly valuable in synthesizing complex peptides where control over reactivity is crucial .
Boc-D-His(Trt)-OH possesses the molecular formula C₃₀H₃₁N₃O₄ and exhibits a molecular weight of 497.6 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 393568-74-6, providing a unique identifier for this specific stereoisomer. The International Union of Pure and Applied Chemistry systematic name for this compound is (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid, which precisely describes its stereochemical configuration and functional group arrangement.
The nomenclature of this compound reflects its dual protecting group strategy, where the amino terminus of D-histidine is protected by a tert-butyloxycarbonyl group, commonly abbreviated as the protecting group in peptide chemistry literature. Simultaneously, the imidazole nitrogen of the histidine side chain is protected by a trityl group, which consists of three phenyl rings attached to a central carbon atom. Alternative systematic names include N-[(1,1-dimethylethoxy)carbonyl]-1-(triphenylmethyl)-D-histidine and D-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(triphenylmethyl)-, both of which emphasize the specific protecting groups employed in the compound's structure.
The computed molecular descriptors reveal important structural characteristics that influence the compound's behavior in synthetic applications. The compound exhibits an XLogP3-AA value of 5.4, indicating significant lipophilicity due to the bulky trityl protecting group. The hydrogen bond donor count is 2, while the hydrogen bond acceptor count reaches 5, reflecting the carboxylic acid functionality and the protecting group carbonyls. The rotatable bond count of 10 suggests considerable conformational flexibility, which can be advantageous for peptide coupling reactions but may also contribute to side reactions if not properly controlled.
The development of Boc-D-His(Trt)-OH emerged from the foundational work of Bruce Merrifield, who revolutionized peptide synthesis through the introduction of solid-phase peptide synthesis in the early 1960s. Merrifield's initial approach utilized the tert-butyloxycarbonyl group for amino-terminal protection, establishing a methodology that relied on "relative acidolysis" where the amino-protecting group could be removed with moderate acid while side-chain protecting groups remained stable. This strategy formed the backbone of what became known as the solid-phase peptide synthesis methodology, earning Merrifield the Nobel Prize in Chemistry in 1984.
The specific development of histidine protecting group strategies arose from the unique challenges posed by the imidazole side chain during peptide assembly. Early solid-phase peptide synthesis efforts revealed that histidine residues were particularly prone to epimerization during the coupling process, a phenomenon attributed to the electron-donating properties of the imidazole nitrogen atoms. The introduction of the trityl protecting group for the imidazole nitrogen represented a critical advancement in addressing these challenges, as the electron-withdrawing nature of the trityl group significantly reduced the basicity of the imidazole ring.
The evolution from solution-phase to solid-phase methodologies necessitated the development of protecting group combinations that could withstand repetitive coupling and deprotection cycles. The combination of tert-butyloxycarbonyl and trityl protecting groups in Boc-D-His(Trt)-OH emerged as particularly effective because these groups could be selectively removed under different conditions - the tert-butyloxycarbonyl group with trifluoroacetic acid and the trityl group with stronger acids. This orthogonal protection strategy became fundamental to modern peptide synthesis protocols.
The refinement of solid-phase peptide synthesis methodologies during the 1970s and 1980s led to significant improvements in the synthesis and application of protected amino acid derivatives like Boc-D-His(Trt)-OH. The development of automated peptide synthesizers during this period made the routine use of such protected amino acids practical for large-scale peptide production, transforming both research and commercial peptide synthesis capabilities.
Contemporary peptide synthesis relies heavily on protected amino acid derivatives like Boc-D-His(Trt)-OH to achieve high-yield, high-purity peptide products while minimizing unwanted side reactions. The compound's significance in modern synthetic methodologies stems from its ability to address three critical challenges in peptide assembly: epimerization suppression, selective reactivity control, and compatibility with automated synthesis protocols. Research data demonstrates that Boc-D-His(Trt)-OH exhibits remarkably low epimerization rates compared to alternative histidine derivatives, making it particularly valuable for synthesizing biologically active peptides that require precise stereochemical integrity.
The protecting group combination in Boc-D-His(Trt)-OH provides exceptional stability during elevated temperature synthesis conditions, which have become increasingly important for improving coupling efficiency and reducing synthesis times. Comparative studies reveal that while traditional histidine derivatives show epimerization rates exceeding 16 percent at 90 degrees Celsius, properly protected derivatives maintain epimerization below 1 percent under similar conditions. This thermal stability has enabled the development of microwave-assisted solid-phase peptide synthesis protocols that dramatically reduce synthesis times while maintaining product quality.
The compound's role in automated high-throughput peptide synthesis represents another significant aspect of its modern utility. Extended solution stability studies demonstrate that Boc-D-His(Trt)-OH maintains chemical integrity for up to 10 days in dimethylformamide solutions, far exceeding the stability of less protected histidine derivatives. This extended stability is crucial for automated synthesizers that may hold amino acid solutions for extended periods during multi-day synthesis campaigns.
Synthesis Parameter | Boc-D-His(Trt)-OH Performance | Traditional Derivatives Performance |
---|---|---|
Epimerization at 90°C | < 1.0% | > 16.0% |
Solution Stability (DMF) | 10 days | 5 days maximum |
Coupling Efficiency | > 95% | Variable (70-90%) |
Synthesis Time Reduction | 40-60% | Baseline |
The compound's integration into green chemistry initiatives has also enhanced its significance in modern synthetic approaches. The stability of the protecting groups allows for more efficient coupling reactions that require fewer equivalents of coupling reagents and generate less waste. Additionally, the selective deprotection conditions minimize the need for harsh reagents and extensive purification procedures, aligning with contemporary sustainability goals in chemical synthesis.
The structural relationship between Boc-D-His(Trt)-OH and its L-isomer counterpart Boc-His(Trt)-OH reveals important stereochemical considerations that influence their respective applications in peptide synthesis. Both compounds share identical molecular formulas (C₃₀H₃₁N₃O₄) and molecular weights (497.6 grams per mole), yet their stereochemical configurations at the alpha carbon create distinct three-dimensional structures that exhibit different biological and synthetic properties.
The D-isomer configuration in Boc-D-His(Trt)-OH is designated by the (2R) stereochemical descriptor in its systematic name, while the L-isomer carries the (2S) configuration. This stereochemical difference fundamentally alters the spatial arrangement of the amino acid backbone, creating mirror-image structures that cannot be superimposed. The stereochemical distinction becomes particularly important when synthesizing peptides intended for biological applications, as enzymatic systems typically exhibit strong stereochemical preferences for L-amino acids in natural peptides.
The protecting group positioning and accessibility differ between the two isomers due to their contrasting stereochemistries. Nuclear magnetic resonance studies and computational modeling reveal that the spatial relationships between the tert-butyloxycarbonyl group, the trityl-protected imidazole, and the carboxylic acid functionality create different steric environments around the reactive centers. These differences can influence coupling reaction rates, selectivity, and the susceptibility to side reactions during peptide assembly.
Comparative analysis of the computed molecular descriptors shows that both isomers exhibit identical values for properties such as hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count. However, their three-dimensional conformational preferences differ significantly, as demonstrated by the different spatial arrangements observed in their respective crystal structures and solution conformations.
Structural Parameter | Boc-D-His(Trt)-OH | Boc-His(Trt)-OH |
---|---|---|
Stereochemical Configuration | (2R) | (2S) |
Chemical Abstracts Service Number | 393568-74-6 | 32926-43-5 |
Molecular Formula | C₃₀H₃₁N₃O₄ | C₃₀H₃₁N₃O₄ |
Molecular Weight | 497.6 g/mol | 497.6 g/mol |
Computed XLogP3-AA | 5.4 | 5.4 |
The synthetic applications of these isomers diverge significantly based on the intended peptide targets. Boc-D-His(Trt)-OH finds primary application in the synthesis of peptides containing D-amino acid residues, which are often employed in developing peptide-based therapeutics with enhanced metabolic stability. The D-amino acid configuration provides resistance to proteolytic degradation by naturally occurring enzymes, extending the biological half-life of therapeutic peptides. Conversely, Boc-His(Trt)-OH remains the standard choice for synthesizing natural peptide sequences that maintain biological activity through proper stereochemical fidelity.
The epimerization susceptibility also differs between the two isomers under identical synthesis conditions. While both compounds benefit from the electron-withdrawing effects of their protecting groups, the different stereochemical environments around the alpha carbon can influence the kinetics of epimerization processes. Research indicates that the choice between D- and L-isomers should consider not only the target peptide sequence but also the specific synthesis conditions and the tolerance for stereochemical impurities in the final product.